REACTION_SMILES
|
[CH2:1]1[CH2:2][CH2:3][C:4]2=[N:9][CH2:8][CH2:7][CH2:6][N:5]2[CH2:10][CH2:11]1.[CH:12](=[O:13])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[Cl:28][CH2:29][Cl:30].[O:20]=[N:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[C:12](=[O:13])([c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[N:21]([OH:20])[c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Nc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(c1ccccc1)N(O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |